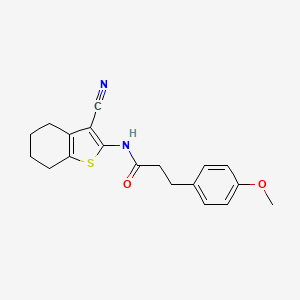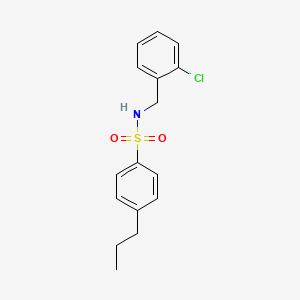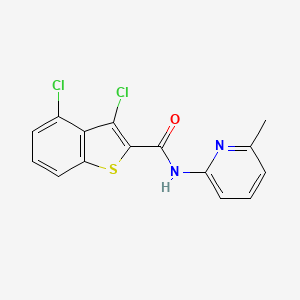![molecular formula C17H20N2O3S B10973530 N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B10973530.png)
N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of 2,4,5-trimethylbenzenesulfonyl chloride, which is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: A simpler analog without the sulfonyl group.
N-hydroxy-4-{[(2-pyridinyl)-2-thienyl]sulfonyl}amino}benzamide: A compound with a similar sulfonyl group but different aromatic substitutions.
5-amino-2-chloro-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide: A structurally related compound with additional functional groups.
Uniqueness
N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the sulfonyl group contributes to its reactivity and potential as an enzyme inhibitor.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-methyl-4-[(2,4,5-trimethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-13(3)16(10-12(11)2)23(21,22)19-15-7-5-14(6-8-15)17(20)18-4/h5-10,19H,1-4H3,(H,18,20) |
InChI Key |
FDBUADXEGQBCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-7-(difluoromethyl)-N-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973449.png)
![1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10973450.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10973456.png)

![6-(difluoromethyl)-2-[(2-methoxy-5-{(Z)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}benzyl)sulfanyl]-4-methylpyridine-3-carbonitrile](/img/structure/B10973470.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10973480.png)

![1-(4-Chlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B10973494.png)

![2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973504.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B10973522.png)

![N-(2,5-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973538.png)
![N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10973550.png)
